molecular formula C24H25N7 B2461023 N-(2,4-dimethylphenyl)-2-(4-phenylpiperazin-1-yl)pteridin-4-amine CAS No. 946290-20-6

N-(2,4-dimethylphenyl)-2-(4-phenylpiperazin-1-yl)pteridin-4-amine

Cat. No.: B2461023
CAS No.: 946290-20-6
M. Wt: 411.513
InChI Key: PSPZSGGKMVANMB-UHFFFAOYSA-N
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Description

N-(2,4-dimethylphenyl)-2-(4-phenylpiperazin-1-yl)pteridin-4-amine is a complex organic compound that belongs to the class of pteridines Pteridines are heterocyclic compounds containing a pyrimidine ring fused to a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethylphenyl)-2-(4-phenylpiperazin-1-yl)pteridin-4-amine typically involves multi-step organic reactions. One common approach is to start with the preparation of the pteridine core, followed by the introduction of the phenylpiperazine and dimethylphenyl groups through nucleophilic substitution or coupling reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to meet the demands of pharmaceutical or materials industries.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethylphenyl)-2-(4-phenylpiperazin-1-yl)pteridin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens, alkylating agents, or acylating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2,4-dimethylphenyl)-2-(4-phenylpiperazin-1-yl)pteridin-4-amine involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may exert its effects by binding to active sites, altering protein conformation, or modulating signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-dimethylphenyl)-2-(4-methylpiperazin-1-yl)pteridin-4-amine
  • N-(2,4-dimethylphenyl)-2-(4-ethylpiperazin-1-yl)pteridin-4-amine
  • N-(2,4-dimethylphenyl)-2-(4-benzylpiperazin-1-yl)pteridin-4-amine

Uniqueness

N-(2,4-dimethylphenyl)-2-(4-phenylpiperazin-1-yl)pteridin-4-amine is unique due to its specific structural features, such as the presence of both dimethylphenyl and phenylpiperazine groups. These structural elements may confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

N-(2,4-dimethylphenyl)-2-(4-phenylpiperazin-1-yl)pteridin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N7/c1-17-8-9-20(18(2)16-17)27-23-21-22(26-11-10-25-21)28-24(29-23)31-14-12-30(13-15-31)19-6-4-3-5-7-19/h3-11,16H,12-15H2,1-2H3,(H,26,27,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSPZSGGKMVANMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC2=NC(=NC3=NC=CN=C32)N4CCN(CC4)C5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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